molecular formula C7H10F2O2 B2500171 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid CAS No. 1529329-33-6

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2500171
CAS No.: 1529329-33-6
M. Wt: 164.152
InChI Key: YVDNLJJRPYJSCF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H10F2O2 It is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with difluoroethyl reagents under controlled conditions. One common method includes the use of cyclobutyl carboxylic acid as a starting material, which is then reacted with difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity towards these targets. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall activity and stability.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)cyclobutane-1-carboxylic acid
  • 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
  • 1-(2-Chloroethyl)cyclobutane-1-carboxylic acid

Uniqueness: 1-(2,2-Difluoroethyl)cyclobutane-1-carboxylic acid is unique due to the presence of two fluorine atoms in the difluoroethyl group. This structural feature can significantly influence the compound’s reactivity, stability, and interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-5(9)4-7(6(10)11)2-1-3-7/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDNLJJRPYJSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529329-33-6
Record name 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid
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